3-Methyl-4-(oxan-4-yloxy)aniline
Overview
Description
3-Methyl-4-(oxan-4-yloxy)aniline is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used in various fields of scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(oxan-4-yloxy)aniline consists of a benzene ring with an amine group (NH2) and an oxan-4-yloxy group attached to it . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-4-(oxan-4-yloxy)aniline are not fully detailed in the search results. It is known that the compound has a molecular weight of 207.27 .Scientific Research Applications
Efficient Synthesis Techniques
- Nitrosoarene and Azobenzene Synthesis : A study described the efficient preparation of nitrosoarenes from anilines and their subsequent use in synthesizing unsymmetrically substituted azobenzenes. The catalytic oxidation of methyl 4-aminobenzoate, a process relevant to derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline," showed that Oxone in a biphasic system was highly effective, indicating a potential pathway for synthesizing azo compounds from similar anilines (Priewisch & Rück-Braun, 2005).
Catalysis and Reaction Mechanisms
- Zeolite Catalysis : An investigation into the methylation of aniline by methanol on zeolite H-Y provided insights into catalytic processes relevant to the chemical transformations of "3-Methyl-4-(oxan-4-yloxy)aniline." This research demonstrated the methylation reaction's dependency on temperature and methanol-to-aniline ratios, highlighting the formation of N,N,N-trimethylanilinium cations as a significant step (Wang et al., 2002).
Materials Science Applications
- Fluorescent Polymeric Films : A study on the synthesis of o-hydroxy Schiff bases and their application as quaternization agents for polyetherurethane precursors explored the creation of polymeric films with fluorescent properties. This work suggests that derivatives of "3-Methyl-4-(oxan-4-yloxy)aniline" could find applications in materials science, particularly in developing fluorescent materials (Buruianǎ et al., 2005).
Antimicrobial Agents
- Synthesis of Antimicrobial Compounds : Research on creating Schiff bases from 4-chloro-3-coumarin aldehyde and different anilines, including derivatives similar to "3-Methyl-4-(oxan-4-yloxy)aniline," demonstrated these compounds' potential as antimicrobial agents. One compound showed broad-spectrum activity against various bacteria and fungi, indicating that structurally related compounds could serve as effective antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
properties
IUPAC Name |
3-methyl-4-(oxan-4-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11/h2-3,8,11H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPQNEDAJJPFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(oxan-4-yloxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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